molecular formula C19H19BrO3 B5370882 [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate

[2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate

Cat. No.: B5370882
M. Wt: 375.3 g/mol
InChI Key: GIRYWYFGJLAOGL-UHFFFAOYSA-N
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Description

[2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate: is an organic compound that features a bromophenyl group and a butylbenzoate ester

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO3/c1-2-3-4-14-5-7-16(8-6-14)19(22)23-13-18(21)15-9-11-17(20)12-10-15/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRYWYFGJLAOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate typically involves the esterification of 4-butylbenzoic acid with [2-(4-bromophenyl)-2-oxoethyl] alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in ester hydrolysis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of esterases, enzymes that hydrolyze ester bonds, thereby affecting metabolic processes.

Comparison with Similar Compounds

  • [2-(4-bromophenyl)-2-oxoethyl] 4-methylbenzoate
  • [2-(4-bromophenyl)-2-oxoethyl] 4-ethylbenzoate
  • [2-(4-bromophenyl)-2-oxoethyl] 4-propylbenzoate

Uniqueness: [2-(4-bromophenyl)-2-oxoethyl] 4-butylbenzoate is unique due to its specific combination of a bromophenyl group and a butylbenzoate ester. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.

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